

# **Application Note: Enzymatic Assay of α-Chymotrypsin using Suc-AAPA-pNA**

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Compound of Interest		
Compound Name:	Suc-AAPA-pNA	
Cat. No.:	B1406592	Get Quote

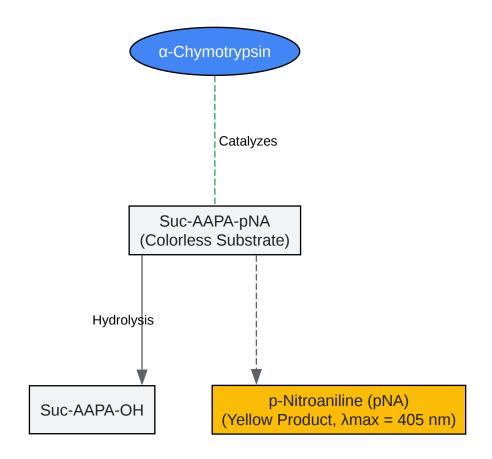
Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the enzymatic activity of α-chymotrypsin using the chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Alanine p-nitroanilide (Suc-AAPA-pNA).

## **Principle of the Assay**

α-Chymotrypsin is a serine endopeptidase that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] This assay quantifies chymotrypsin activity based on the hydrolysis of the synthetic peptide substrate, **Suc-AAPA-pNA**.[2] The enzyme catalyzes the cleavage of the amide bond between the peptide and p-nitroaniline (pNA). The release of the yellow-colored pNA results in an increased absorbance at 405 nm. The rate of this increase is directly proportional to the chymotrypsin activity in the sample under the specified assay conditions.[3]





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Caption: Enzymatic hydrolysis of **Suc-AAPA-pNA** by  $\alpha$ -chymotrypsin.

## **Materials and Equipment**

#### Reagents:

- α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
- Suc-AAPA-pNA (N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Alanine p-nitroanilide)[2]
- Trizma® base (Tris)
- Calcium Chloride (CaCl<sub>2</sub>)
- Hydrochloric Acid (HCl), 1 M
- Dimethyl Sulfoxide (DMSO)



Ultrapure water

#### Equipment:

- Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 405 nm in kinetic mode[4]
- Temperature-controlled incubator or plate reader (37°C)
- Calibrated pipettes and tips
- 96-well flat-bottom microplates
- Reagent reservoirs
- pH meter

## **Reagent Preparation**

- 1. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl<sub>2</sub>, pH 8.3 at 37°C):
- Dissolve 6.05 g of Trizma base in ~900 mL of ultrapure water.
- Add 2.94 g of Calcium Chloride dihydrate.
- Adjust the pH to 8.3 at 37°C using 1 M HCl.
- Bring the final volume to 1 L with ultrapure water.
- Store at 2-8°C for up to two months.[3]
- 2. Chymotrypsin Stock Solution (1 mg/mL):
- Prepare a 1 mM HCl solution by diluting 1 M HCl in ultrapure water.
- Dissolve α-chymotrypsin powder in ice-cold 1 mM HCl to a final concentration of 1 mg/mL.[5]
- Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- 3. Chymotrypsin Working Solution (e.g., 10 µg/mL):
- Immediately before use, dilute the Chymotrypsin Stock Solution in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but typically ranges from 1-20 μg/mL.

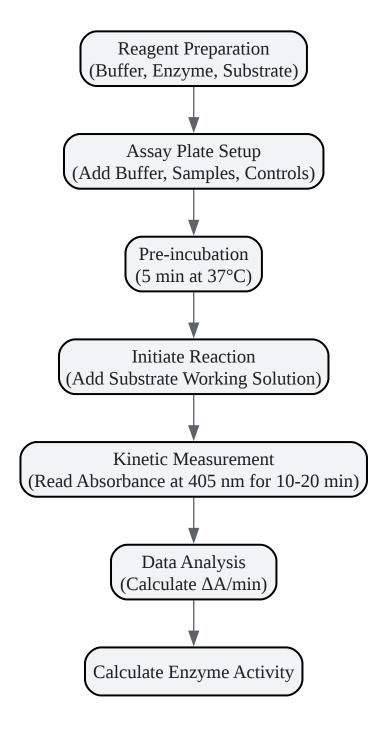


- 4. Substrate Stock Solution (20 mM Suc-AAPA-pNA):
- Dissolve **Suc-AAPA-pNA** in 100% DMSO to create a 20 mM stock solution.
- Aliquot and store at -20°C, protected from light.
- 5. Substrate Working Solution (1 mM):
- On the day of the assay, dilute the Substrate Stock Solution in Assay Buffer to a final concentration of 1 mM.

## **Experimental Protocol: 96-Well Plate Kinetic Assay**

This protocol is designed for a total reaction volume of 200  $\mu$ L per well. Adjust volumes as needed while maintaining the final concentrations.





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Caption: General workflow for the chymotrypsin kinetic assay.

#### Procedure:

- Set the microplate reader to 37°C.
- Prepare the assay plate by adding reagents to each well as described in Table 2.



- Add 100 μL of Assay Buffer to the "Blank" wells.
- $\bullet\,$  Add 50  $\mu\text{L}$  of Assay Buffer to the "Sample" and "Negative Control" wells.
- Add 50 μL of the sample containing chymotrypsin (or Chymotrypsin Working Solution for positive control) to the "Sample" wells.
- Add 50 μL of the corresponding sample buffer (without enzyme) to the "Negative Control" wells.
- Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.[3]
- Initiate the enzymatic reaction by adding 100  $\mu L$  of the 1 mM Substrate Working Solution to all wells.
- Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30-60 seconds for 10 to 20 minutes.[4]

## **Data Presentation and Analysis**

Data Summary Tables:

Table 1: Summary of Assay Conditions and Reagent Concentrations		
Parameter	Value	
Enzyme	α-Chymotrypsin	
Substrate	Suc-AAPA-pNA	
Assay Type	Kinetic, Spectrophotometric	
Wavelength (λ)	405 nm[3]	
Temperature	37°C[4]	
Final Reaction Volume	200 μL	
Final Substrate Conc.	0.5 mM	
Assay Buffer	50 mM Tris-HCl, 20 mM CaCl <sub>2</sub> , pH 8.3	



### | Table 2: Pipetting Scheme for a 96-Well Plate Assay (Volumes in $\mu$ L) | |

Component	Blank Well	Negative Control	Sample Well
Assay Buffer	100	50	50
Sample / Enzyme	0	50 (Buffer only)	50
Pre-incubate at 37°C for 5 min			
Substrate Working Soln. (1 mM)	100	100	100

| Total Volume | 200 | 200 | 200 |

#### Calculations:

- Determine the Rate of Reaction: Plot absorbance (405 nm) versus time (minutes). The rate of reaction ( $\Delta A_{405}$ /min) is the slope of the initial linear portion of this curve.
- Correct for Background: Subtract the rate of the Negative Control from the rate of the Sample wells to correct for any non-enzymatic hydrolysis of the substrate.
  - Corrected Rate =  $(\Delta A_{405}/min)_{sample}$   $(\Delta A_{405}/min)_{ne9ative}$  control
- Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzymatic activity.

Activity ( $\mu$ mol/min/mL) = (Corrected Rate × Total Volume) / ( $\epsilon$  × Path Length × Enzyme Volume)

#### Where:

- Corrected Rate is the change in absorbance per minute (ΔA<sub>405</sub>/min).
- Total Volume is the final reaction volume in the well (in mL, e.g., 0.2 mL).



- $\circ$  ε (Molar Extinction Coefficient) for p-nitroaniline at pH 8.3 and 405 nm is approximately 9,620 M<sup>-1</sup>cm<sup>-1</sup>.
- Path Length is the light path through the well in cm. For many 96-well plates, this must be determined or a standard curve used. For a standard 1 cm cuvette, the value is 1.
- Enzyme Volume is the volume of the enzyme solution added to the well (in mL, e.g., 0.05 mL).

Unit Definition: One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of **Suc-AAPA-pNA** per minute at 37°C and pH 8.3.

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## References

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- 2. medchemexpress.com [medchemexpress.com]
- 3. coachrom.com [coachrom.com]
- 4. AID 1344315 Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâ view vide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum



albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]
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